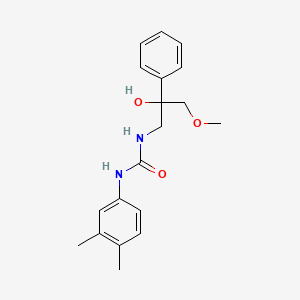

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea

説明

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-14-9-10-17(11-15(14)2)21-18(22)20-12-19(23,13-24-3)16-7-5-4-6-8-16/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXMBLBZWIALAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC(COC)(C2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamates. One possible synthetic route could be:

Step 1: Synthesis of the intermediate amine by reacting 3,4-dimethylphenylamine with 2-hydroxy-3-methoxy-2-phenylpropyl chloride under basic conditions.

Step 2: Reaction of the intermediate amine with an isocyanate or carbamate to form the final urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions (temperature, pressure, etc.) is optimized to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

Reduction: LiAlH4, NaBH4 (Sodium borohydride).

Substitution: Nucleophiles like halides, thiols, and amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the urea carbonyl group would yield an amine.

科学的研究の応用

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea may have various applications in scientific research, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible applications in drug development or as a pharmacological tool.

Industry: Use in the production of specialty chemicals or materials.

作用機序

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

Chemical Reactivity: Undergoing chemical reactions that alter its structure and function.

類似化合物との比較

Comparison with Structurally Related Compounds

Pyrazoline Derivatives ()

Three pyrazoline analogs synthesized from 3-(4-alkoxyphenyl)-1-phenylprop-2-en-1-one and (3,4-dimethylphenyl)hydrazine share structural similarities with the target compound, particularly the 3,4-dimethylphenyl group. Key differences and comparisons are outlined below:

Table 1: Comparative Data for Pyrazoline Derivatives and Target Urea

Key Observations :

Structural Divergence : The pyrazoline compounds feature a five-membered heterocyclic ring, whereas the target urea lacks this motif. The urea’s hydroxy-methoxy-phenylpropyl chain introduces distinct steric and electronic properties compared to the alkoxy/hydrocarbon tails in pyrazolines.

Physical Properties : Pyrazolines exhibit higher melting points (121–130°C) due to their rigid aromatic cores and crystalline packing. The target urea’s melting point is unreported, but its polar substituents suggest moderate solubility in polar solvents.

Synthetic Yields : Pyrazolines were synthesized in 84–86% yields under standardized conditions , while the urea’s synthesis details remain unspecified.

Quinazolinone-Linked Urea ()

Another urea derivative, 3-(2,6-dimethylphenyl)-1-[1-[3-(3,4-dimethylphenyl)-4-oxidanylidene-quinazolin-2-yl]propyl]-1-(phenylmethyl)urea, shares the 3,4-dimethylphenyl group but incorporates a quinazolinone moiety.

Table 2: Comparison with Quinazolinone-Linked Urea

Key Differences :

- The quinazolinone-linked urea has a significantly larger molecular framework, which may enhance target binding affinity but reduce bioavailability.

Discussion and Implications

- Substituent Effects : The 3,4-dimethylphenyl group is common across compared compounds, suggesting its role in stabilizing aromatic interactions. Alkoxy chains in pyrazolines and hydroxy-methoxy groups in the urea may modulate hydrophobicity and solubility.

- Biological Relevance: While pyrazolines are often explored for antimicrobial or anti-inflammatory activity , the target urea’s biological targets remain uncharacterized in the evidence.

- Synthetic Accessibility : Pyrazolines demonstrate high synthetic yields, whereas the urea’s commercial availability suggests scalable production despite unreported protocols .

生物活性

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C22H30N2O4

- Molecular Weight : 398.49 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant anticancer properties against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.

- Anti-inflammatory Effects : Research indicated that this compound could effectively reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Research Findings

Recent research highlights the compound's potential as a therapeutic agent:

- A study published in 2024 explored its efficacy in treating autoimmune diseases by modulating immune responses through RORγt inhibition .

- Another investigation focused on its pharmacokinetic properties, revealing favorable absorption and bioavailability profiles that support its use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。